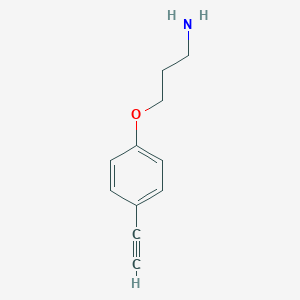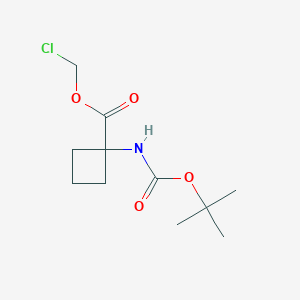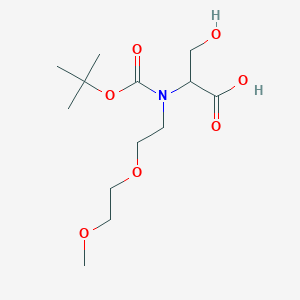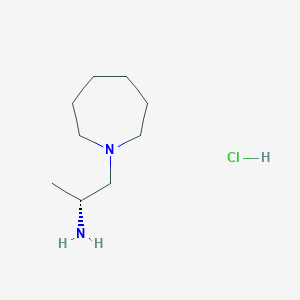
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride
Descripción general
Descripción
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, commonly referred to as RAPA-HCl, is a synthetic organic compound used as a research tool in scientific laboratories. It is a chiral molecule that is used to study the effects of chirality in drug design and development. RAPA-HCl is a versatile compound that has a wide variety of applications in laboratory experiments, such as drug design and development, biochemical studies, and physiological studies. The aim of
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis from Ketones : (R)-1-(1H-indol-3-yl)propan-2-amines, similar in structure to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, were synthesized through a sequence involving the Nef reaction, condensation with ketones, and desulfonation. This method provided a time-saving and cost-effective synthesis with excellent enantiopurity (over 99% e.e.) (Peng et al., 2013).
Thermochemical Analysis of Azepan Compounds : A study on azepan and azepan-1-ylacetonitrile, which share structural similarities with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, involved thermochemical experiments and computational studies. It provided insights into the conformational energetics and reactivity behavior of these types of compounds (Freitas et al., 2014).
Potential Applications in Pharmacology and Biochemistry
Generation of Structurally Diverse Libraries : Utilizing similar compounds like 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, researchers have generated diverse compound libraries. These libraries are beneficial for drug discovery and bioactive molecule synthesis (Roman, 2013).
Synthesis of Chiral Amines : Research on azepine/oxazepine-type cyclic imine hydrochlorides, closely related to (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride, has led to the synthesis of various chiral amines. These amines have applications in asymmetric synthesis, which is crucial in producing optically active pharmaceuticals (Li et al., 2017).
Industrial and Synthetic Applications
Synthetic Pathways for Active Pharmaceutical Ingredients : The compound has been used in synthesizing key intermediates for drugs like cinacalcet hydrochloride, demonstrating its value in industrial-scale pharmaceutical production (Mathad et al., 2011).
Development of Novel Compounds with Biological Activity : Novel compounds with (R)-1-(Azepan-1-yl)propan-2-amine hydrochloride as a core structure have been synthesized and evaluated for potential biological activities, such as antimicrobial properties (Demchenko et al., 2020).
Propiedades
IUPAC Name |
(2R)-1-(azepan-1-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-9(10)8-11-6-4-2-3-5-7-11;/h9H,2-8,10H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIAOLTZUSZLP-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Azepan-1-yl)propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1415999.png)


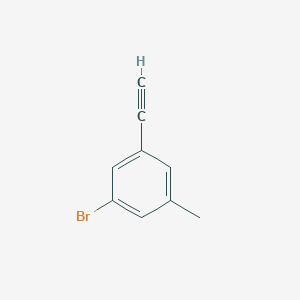
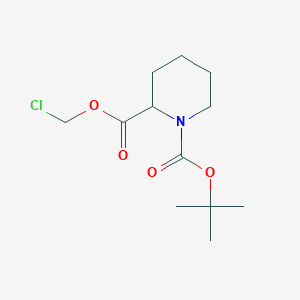
![2-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-1-methyl-6-[(4-nitrophenyl)methyl]-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B1416007.png)
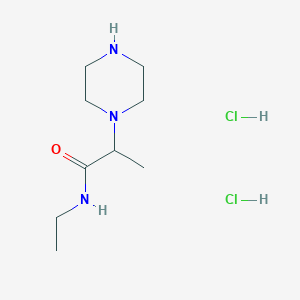

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416010.png)
